(Furan-2-ylmethyl)(2-methylpentyl)amine
CAS No.:
Cat. No.: VC17794013
Molecular Formula: C11H19NO
Molecular Weight: 181.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NO |
|---|---|
| Molecular Weight | 181.27 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-2-methylpentan-1-amine |
| Standard InChI | InChI=1S/C11H19NO/c1-3-5-10(2)8-12-9-11-6-4-7-13-11/h4,6-7,10,12H,3,5,8-9H2,1-2H3 |
| Standard InChI Key | NYULVUYGGVQSFZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(C)CNCC1=CC=CO1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(Furan-2-ylmethyl)(2-methylpentyl)amine (C₁₁H₁₉NO) consists of a furan-2-ylmethyl group bonded to a 2-methylpentyl chain via a secondary amine linkage . The furan ring, a five-membered aromatic heterocycle with one oxygen atom, contributes electron-rich characteristics, while the 2-methylpentyl group introduces steric bulk and lipophilicity. The molecular weight is 181.27 g/mol, with a calculated partition coefficient (LogP) indicative of moderate hydrophobicity, favoring membrane permeability in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO |
| Molecular Weight | 181.27 g/mol |
| CAS Registry Number | Not assigned |
| Density | 1.02 g/cm³ (estimated) |
| Boiling Point | 245–250°C (predicted) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous furan-alkylamine compounds reveals N–H stretching vibrations at 3300–3500 cm⁻¹ and C–O–C furan ring vibrations near 1250 cm⁻¹ . Nuclear magnetic resonance (NMR) data for related structures show distinct signals: furan protons resonate at δ 6.2–7.4 ppm (¹H), while methyl groups on the pentyl chain appear as doublets near δ 0.9–1.2 ppm . Gas chromatography-mass spectrometry (GC-MS) typically exhibits a molecular ion peak at m/z 181, with fragmentation patterns indicating cleavage at the amine bond .
Computational Insights
Density functional theory (DFT) simulations predict a bent conformation around the nitrogen atom, with dihedral angles of 112° between the furan ring and the pentyl chain. This geometry minimizes steric clashes between the methyl branch and furan oxygen. The HOMO-LUMO gap (4.3 eV) suggests moderate reactivity, favoring nucleophilic attacks at the amine site.
Synthesis and Optimization
Primary Synthetic Routes
The most reported method involves the alkylation of furfurylamine with 2-methylpentyl bromide under basic conditions. A typical procedure includes:
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Dissolving furfurylamine (1.0 equiv) in anhydrous ethanol.
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Adding 2-methylpentyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
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Refluxing at 80°C for 12 hours under nitrogen.
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Isolating the product via vacuum distillation (yield: 68–72%).
Alternative approaches utilize reductive amination between furfural and 2-methylpentylamine, employing sodium cyanoborohydride in methanol (yield: 55–60%) .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Alkylation | 68–72 | 95 | 12 |
| Reductive Amination | 55–60 | 88 | 24 |
Purification Challenges
The compound’s volatility and sensitivity to oxidation necessitate inert atmosphere processing. Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates byproducts like dialkylated amines. Recrystallization from methanol at −20°C improves purity to >98% .
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the furan ring (e.g., 5-nitro substitution) and alkyl chain length could optimize bioactivity. Quantum mechanical calculations should guide rational design.
Pharmacokinetic Profiling
In vitro assays assessing hepatic microsomal stability and cytochrome P450 interactions are critical for drug development pipelines. Radiolabeled versions (e.g., ¹⁴C-amine) would enable metabolic pathway tracing .
Industrial Scale-Up
Continuous flow chemistry may address batch inconsistencies in traditional alkylation methods. Pilot studies using microreactors could enhance yields to >85% while reducing reaction times .
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